molecular formula C7H5Cl2N3 B594626 7-dichloro-1H-benzo[d]iMidazol-6-aMine CAS No. 1357945-01-7

7-dichloro-1H-benzo[d]iMidazol-6-aMine

Cat. No.: B594626
CAS No.: 1357945-01-7
M. Wt: 202.038
InChI Key: NETWWOWWKDUKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-1H-benzo[d]imidazol-6-amine (CAS 1357945-01-7) is a benzimidazole-based chemical compound with the molecular formula C7H5Cl2N3 and a molecular weight of 202.04 g/mol . This compound is part of the benzimidazole chemical class, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities. The benzimidazole core is structurally similar to naturally occurring nucleotides, which allows its derivatives to interact effectively with biological polymers like enzymes and receptors . This chemical serves as a valuable building block in organic synthesis and drug discovery. Recent scientific literature highlights the significant research interest in dichlorobenzimidazole derivatives, particularly in the field of oncology. Specifically, analogs such as 5,6-dichlorobenzimidazole have been designed as potent dual inhibitors of both BRAF WT and BRAF V600E kinases . The BRAF V600E mutation is a key driver in several aggressive cancers, including melanoma, colorectal cancer, and non-small-cell lung cancer. Introducing chloro substituents on the benzimidazole ring is a recognized strategy to enhance hydrophobic interactions with the allosteric pocket of kinase targets, thereby improving inhibitory potency and stabilizing the compound within the binding site . Consequently, 5,this compound is a high-value intermediate for researchers developing novel targeted cancer therapies and investigating new mechanisms of action for protein kinase inhibition. Handling Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1357945-01-7

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.038

IUPAC Name

4,6-dichloro-1H-benzimidazol-5-amine

InChI

InChI=1S/C7H5Cl2N3/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2,(H,11,12)

InChI Key

NETWWOWWKDUKPE-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1Cl)N)Cl)N=CN2

Synonyms

7-dichloro-1H-benzo[d]iMidazol-6-aMine

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis

Solid-State Structural Analysis

Investigation of Polymorphism

A thorough review of scientific literature reveals no specific studies or published data concerning the investigation of polymorphism for the compound 7-dichloro-1H-benzo[d]imidazol-6-amine. While polymorphism is a known phenomenon in related benzimidazole (B57391) derivatives, dedicated research to identify, isolate, or characterize different crystalline forms of this specific molecule has not been reported. researchgate.netnih.gov

Scientific inquiry into the polymorphic nature of a compound typically involves techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and various spectroscopic methods to identify and characterize different solid-state forms. nih.govmdpi.com These forms, or polymorphs, can exhibit distinct physical and chemical properties. However, the application of these investigative techniques to this compound has not been documented in available research.

Therefore, a detailed discussion, including data tables on crystallographic parameters or spectroscopic differences between polymorphs of this compound, cannot be provided at this time due to the absence of foundational research in this specific area.

After a comprehensive search for scientific literature, no specific computational chemistry or molecular modeling studies focusing solely on the chemical compound “this compound” could be located. The search for data pertaining to Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MESP) analysis, and molecular docking studies for this exact molecule did not yield any published research.

The available scientific articles and databases contain information on a variety of other benzimidazole derivatives. tandfonline.comnih.govniscpr.res.innih.gov These studies employ the requested computational methods to analyze different, but related, molecular structures. However, the specific geometries, electronic properties, orbital energies, charge transfer interactions, and protein-ligand binding modes are unique to each individual compound. Extrapolating data from these related molecules to “this compound” would be scientifically inaccurate and speculative.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for “this compound” due to the absence of specific research findings for this compound in the public domain.

Computational Chemistry and Molecular Modeling of 7 Dichloro 1h Benzo D Imidazol 6 Amine

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars in modern drug discovery, aiming to understand and predict how a molecule's chemical structure relates to its biological activity.

Structure-Activity Relationship (SAR) studies of benzimidazole (B57391) derivatives have revealed that the position and nature of substituents on both the benzene (B151609) and imidazole (B134444) rings are critical for their pharmacological effects. The introduction of halogen atoms, such as chlorine, is a common strategy to modulate activity. For instance, studies on 5,6-dichloro-benzimidazole derivatives have demonstrated their potential as potent androgen receptor antagonists. nih.gov The presence of two chlorine atoms on the benzene ring can enhance the lipophilicity and electronic properties of the molecule, leading to improved binding affinity for specific receptors.

SAR investigations on other chloro-substituted benzimidazoles have shown that these modifications can confer significant antibacterial properties. nih.govrsc.org The antibacterial action of benzimidazoles is thought to arise from their competition with purines, which leads to the inhibition of bacterial protein and nucleic acid synthesis. whiterose.ac.uk The specific placement of chloro and amine groups on the benzimidazole core dictates the spectrum of activity and potency against different bacterial strains. nih.gov For example, research has highlighted that substitutions at the N-1, C-2, and C-6 positions are particularly important for pharmacological effects. rsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by applying statistical methods to create mathematical models that correlate structural descriptors with biological activity. For benzimidazole derivatives, QSAR studies have been successfully employed to predict their efficacy as antimicrobial or anticancer agents. nih.govchalcogen.robiointerfaceresearch.com These models utilize various molecular descriptors, such as electronic (e.g., HOMO/LUMO energies), topological, and physicochemical properties, to build predictive equations. nih.gov A QSAR model for chloroaryloxyalkyl benzimidazole derivatives identified a three-parameter equation involving HOMO energy, hydration energy, and the number of primary carbon atoms that correlated with antibacterial activity. nih.gov Such models are invaluable for designing new derivatives with potentially enhanced activity and for prioritizing synthetic efforts.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. isca.me This helps in identifying candidates with favorable drug-like properties and weeding out those with potential liabilities, thereby reducing the time and cost of development. isca.me

For benzimidazole derivatives, various in silico tools have been used to predict their ADMET profiles. biointerfaceresearch.comnih.govmdpi.com Generally, the benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry, often associated with good pharmacokinetic properties. researchgate.net However, specific substitutions, such as dichlorination, will significantly impact these properties.

Below is a table summarizing the predicted ADMET properties for a representative dichloro-benzimidazole amine, based on general findings for this class of compounds.

PropertyPredicted OutcomeSignificance
Absorption Good to moderate human intestinal absorption (HIA). mdpi.comresearchgate.netIndicates potential for oral bioavailability.
Distribution Variable blood-brain barrier (BBB) penetration; generally predicted to be low. isca.meresearchgate.netLow BBB penetration can be advantageous for peripherally acting drugs, reducing CNS side effects.
Metabolism Likely substrate for cytochrome P450 (CYP) enzymes. isca.meImportant for understanding drug clearance and potential drug-drug interactions.
Excretion Primarily renal excretion is expected for more polar metabolites.The route and rate of excretion determine the dosing frequency.
Toxicity Generally predicted to be non-mutagenic (AMES test negative) and non-carcinogenic. mdpi.comnih.gov Potential for hepatotoxicity should be evaluated. isca.meEarly prediction of toxicity is crucial for drug safety. Specific toxicity profiles can vary based on the overall molecular structure.

Lipinski and Veber Rule Compliance for Drug-Likeness

To assess the potential of a compound to be an orally active drug, several empirical rules have been developed based on the physicochemical properties of successful oral drugs. The most well-known are Lipinski's Rule of Five and Veber's Rule.

Lipinski's Rule of Five states that poor oral absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors (HBD)

More than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) greater than 500 Da

A calculated octanol-water partition coefficient (logP) greater than 5 nih.gov

Veber's Rule adds that good oral bioavailability is also associated with:

10 or fewer rotatable bonds (RB)

A polar surface area (TPSA) of 140 Ų or less nih.gov

Benzimidazole derivatives are frequently designed to comply with these rules to enhance their potential as drug candidates. nih.govtandfonline.comresearchgate.net A hypothetical 4,7-dichloro-1H-benzo[d]imidazol-6-amine would be evaluated as shown in the interactive table below.

ParameterValue for Dichloro-benzimidazol-amine (Approx.)RuleCompliance
Molecular Weight (MW)~202 g/mol≤ 500Yes
logP~3.0 - 3.5≤ 5Yes
Hydrogen Bond Donors (HBD)2 (amine and imidazole NH)≤ 5Yes
Hydrogen Bond Acceptors (HBA)3 (3 nitrogen atoms)≤ 10Yes
Rotatable Bonds (RB)0≤ 10Yes
Topological Polar Surface Area (TPSA)~55 Ų≤ 140 ŲYes

Based on these estimations, a typical dichloro-benzimidazol-amine would be expected to fully comply with both Lipinski's and Veber's rules, suggesting it possesses favorable physicochemical properties for oral bioavailability.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. nih.gov These materials are crucial for applications in modern technologies like telecommunications, optical signal processing, and data storage. nih.gov Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are of great interest for their potentially large NLO responses.

The benzimidazole ring system, with its delocalized π-electrons, serves as an excellent scaffold for the design of NLO materials. nih.govresearchgate.net The NLO properties of a molecule are primarily described by its polarizability (α) and first hyperpolarizability (β). nih.gov Computational methods, such as Density Functional Theory (DFT), are widely used to calculate these properties and guide the synthesis of new NLO materials. nih.gov

Studies on benzimidazole derivatives have shown that their NLO response can be tuned by strategic substitution. researchgate.net Introducing electron-donating groups (like amines) and electron-withdrawing groups (like chloro) can create a push-pull system across the π-conjugated scaffold, which significantly enhances the molecular hyperpolarizability (β). researchgate.netnih.gov The arrangement of these groups on the benzimidazole ring is critical. For a molecule like dichloro-1H-benzo[d]imidazol-6-amine, the amino group acts as a strong electron donor, while the chloro groups are electron-withdrawing. This intramolecular charge transfer is a key mechanism for generating a strong second-order NLO response. Theoretical calculations for various benzimidazole derivatives have predicted substantial β values, suggesting their potential as effective NLO materials. nih.govias.ac.in

An article on the pre-clinical biological activities and molecular mechanisms of the specific chemical compound “this compound” cannot be generated as requested.

Extensive searches for scientific literature and data pertaining specifically to "this compound," including plausible nomenclature variations such as "4,this compound" or "5,6-dichloro-1H-benzo[d]imidazol-6-amine," did not yield any results detailing its biological activities in the areas of quorum sensing modulation, antimicrobial action, or anticancer effects.

The available research focuses on related but structurally distinct benzimidazole derivatives. For instance, studies have been conducted on compounds like 5,6-dichloro-1H-benzimidazole derivatives, which have shown antimicrobial and anticancer properties, and various 6-chloro-1H-benzo[d]imidazole derivatives, which have been investigated as inhibitors of quorum sensing in Pseudomonas aeruginosa. nih.govacs.orgnih.gov However, these findings are specific to those particular molecular structures and cannot be attributed to "this compound."

Given the strict requirement to focus solely on the specified compound and not introduce information from outside the explicit scope, it is not possible to create a scientifically accurate article that adheres to the provided outline. The generation of content would require speculating or misattributing data from other compounds, which would be misleading and scientifically unsound. Therefore, no content for the requested sections can be provided.

Pre Clinical Biological Activities and Molecular Mechanisms

Anticancer Activity in In Vitro Cellular Models

Cytotoxic Effects on Human Cancer Cell Lines (e.g., NCI 60 panel)

Benzimidazole (B57391) derivatives have demonstrated significant cytotoxic potential across a wide range of human cancer cell lines. The National Cancer Institute's (NCI) 60-cell line screen has been a critical tool in evaluating the anticancer activity of these compounds.

Newly designed Schiff base–benzimidazole hybrids were evaluated for their in vitro cytotoxic activity against 60 cancer cell lines. Among these, compounds designated as 3e and 3g were found to be the most active, particularly against lung cancer cell lines A549 and NCI-H460. nih.gov Compound 3e showed an IC₅₀ of 3.58 µM against A549 and 1.71 µM against NCI-H460, while compound 3g had IC₅₀ values of 1.88 µM and 0.85 µM against the same cell lines, respectively. nih.gov In another study, various benzimidazole derivatives were tested against A549 (lung cancer) and BEAS-2B (healthy lung) cell lines. One compound, referred to as compound 12 , was identified as the most cytotoxic against the A549 cell line, with an IC₅₀ value of 3.98 µg/ml, which was more potent than the standard drug cisplatin (B142131) (IC₅₀ of 6.75 µg/ml). nih.gov

The broad-spectrum activity of benzimidazole derivatives highlights their potential as versatile anticancer agents. nih.govnih.gov

CompoundCell LineCancer TypeIC₅₀ / GI₅₀ (µM)Source
Compound 3eA549Lung Cancer3.58 nih.gov
Compound 3eNCI-H460Lung Cancer1.71 nih.gov
Compound 3gA549Lung Cancer1.88 nih.gov
Compound 3gNCI-H460Lung Cancer0.85 nih.gov
Compound 12A549Lung Cancer~0.013 (converted from 3.98 µg/ml) nih.gov
Cisplatin (Reference)A549Lung Cancer~0.022 (converted from 6.75 µg/ml) nih.gov

Cell Cycle Modulation (e.g., G2/M Phase Arrest)

A primary mechanism behind the cytotoxic effects of benzimidazole derivatives is their ability to interfere with the cell cycle. Many compounds in this class have been shown to induce cell cycle arrest, particularly at the G2/M phase. researchgate.netmdpi.comnih.gov

For instance, anthelmintic benzimidazoles like albendazole (B1665689) have been shown to cause G2/M cell cycle arrest in lymphoma cells in a dose-dependent manner. researchgate.net This effect is consistent with findings in other cancer types. researchgate.net The arrest at this checkpoint prevents cancer cells from entering mitosis, ultimately leading to apoptosis. nih.gov Studies on new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives also confirmed that the most active compounds effectively suppressed cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. nih.gov While G2/M arrest is a common finding, some derivatives have been observed to induce arrest at other phases. For example, one derivative, CCL299, was found to arrest the cell cycle at the G1 phase in HepG2 and HEp-2 cells, possibly through the activation of the p53-p21 pathway. iiarjournals.org Another study noted that different derivatives could arrest the cell cycle at G1, S, or G2 phases depending on the specific compound and cell line, indicating diverse mechanisms of action even within the same chemical class. mdpi.com

Enzyme Inhibition and Target Identification

The anticancer properties of benzimidazole derivatives are closely linked to their ability to inhibit a variety of enzymes crucial for cancer cell survival and proliferation.

Topoisomerase I Inhibition

Benzimidazole derivatives, particularly bi- and ter-benzimidazoles, have been identified as a significant class of topoisomerase I inhibitors. esisresearch.orgfigshare.com These enzymes are vital for managing DNA topology during replication and transcription. Benzimidazoles act as topoisomerase poisons; they stabilize the transient "cleavable complex" formed between topoisomerase I and DNA. acs.orgnih.gov This action prevents the enzyme from re-ligating the single-strand breaks it creates, leading to an accumulation of DNA damage and triggering cell death. nih.gov Certain derivatives have shown inhibitory activity greater than that of camptothecin, a well-known topoisomerase I inhibitor. nih.gov Interestingly, some benzimidazoles like DMA show selective and differential inhibition of human and Escherichia coli DNA topoisomerase I and can inhibit clinically relevant mutants of human topoisomerase I that are resistant to camptothecins. figshare.com

Multi-Kinase Inhibition

The benzimidazole scaffold is a privileged structure in the design of protein kinase inhibitors, with many derivatives acting as multi-target agents. nih.govmdpi.comresearchgate.net This ability to inhibit multiple kinases simultaneously is advantageous, as it can attack a disease on several fronts and potentially overcome drug resistance. nih.gov

Benzimidazole-based compounds have been developed as potent inhibitors of various kinases, including:

RAF kinases: Lifirafenib, a benzimidazole derivative, is a potent inhibitor of RAF kinases and is in clinical trials for solid tumors with BRAF mutations. researchgate.net

EGFR and HER2: Nazartinib is a benzimidazole-based compound known to inhibit EGFR and HER2 proteins. mdpi.com

VEGFR-2: Schiff base-benzimidazole hybrids have shown remarkable inhibitory activity against VEGFR-2, a key regulator of angiogenesis. nih.gov

Akt Kinase: In-silico studies have led to the design of benzimidazole derivatives as potent and selective ATP-competitive inhibitors of Akt kinase, a crucial node in cell survival pathways. scirp.org

Compound ClassTarget Kinase(s)SignificanceSource
LifirafenibRAF Kinases, EGFRIn clinical trials for BRAF-mutated tumors researchgate.net
NazartinibEGFR, HER2Targets key growth factor receptors mdpi.com
Schiff base-benzimidazole hybridsVEGFR-2Potent anti-angiogenic activity nih.gov
Designed Benzimidazole DerivativesAkt1Potential to block cell survival pathways scirp.org

Other Relevant Enzyme Targets

Beyond topoisomerases and kinases, benzimidazoles inhibit several other enzymes implicated in disease.

Pin1: Peptidyl-prolyl cis/trans isomerase (Pin1) is overexpressed in many cancers and regulates numerous oncogenic pathways. Several series of benzimidazole derivatives have been specifically designed and synthesized as potent Pin1 inhibitors. nih.govmdpi.com Compounds 6h and 13g from one study showed potent Pin1 inhibitory activity with IC₅₀ values of 0.64 µM and 0.37 µM, respectively. nih.govmdpi.com Another study identified compound 5 as having very strong Pin1 inhibitory activity. nih.gov

Urease: The urease enzyme is a key target for treating infections by pathogens like Helicobacter pylori. Numerous studies have reported benzimidazole derivatives as highly potent urease inhibitors, with many compounds showing significantly greater activity than the standard inhibitors thiourea (B124793) and hydroxyurea. nih.govtandfonline.comnih.govfigshare.com For example, one series of derivatives exhibited IC₅₀ values ranging from 5.85 to 20.82 µM, compared to 22 µM for thiourea. tandfonline.comfigshare.com Another series identified a compound with an IC₅₀ of just 0.15 µM. nih.gov

IMPDH: Inosine 5′-monophosphate dehydrogenase (IMPDH) is essential for the synthesis of guanine (B1146940) nucleotides, making it a target for antimicrobial and anticancer agents. Benzimidazole and related benzoxazole (B165842) scaffolds have been explored for their potential to inhibit bacterial IMPDH. nih.govnih.govresearchgate.net Research has focused on developing inhibitors that are selective for bacterial IMPDH over human orthologs by exploiting structural differences in the cofactor binding site. nih.govnih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Several studies have shown that benzimidazole derivatives possess inhibitory activity against both enzymes. biointerfaceresearch.comnih.govnih.govresearchgate.net One study reported a series of derivatives with moderate AChE inhibitory activity (IC₅₀ = 1.01-1.19 mM) and BChE inhibitory activity (IC₅₀ = 1.1-1.87 mM). biointerfaceresearch.com Another report found derivatives with more significant inhibition, with IC₅₀ values ranging from 123.9 to 342.6 µM for AChE and 131.3 to 375.8 µM for BChE. researchgate.net

Enzyme TargetRepresentative Compound(s)Inhibitory Activity (IC₅₀)Source
Pin1Compound 13g0.37 µM nih.govmdpi.com
Pin1Compound 6h0.64 µM nih.govmdpi.com
UreaseCompound 8g5.85 µM tandfonline.comfigshare.com
UreaseCompound 9L0.15 µM nih.gov
AChEBenzimidazole-indole-amide 6mPotent (Specific value not stated) nih.gov
BChEVarious Derivatives131.3 - 375.8 µM researchgate.net

Antiprotozoal Activity

Benzimidazole compounds, originally developed as anthelmintic agents, also exhibit significant activity against a range of protozoan parasites. researchgate.netnih.gov Their primary mechanism of action in these organisms is believed to be the disruption of microtubule polymerization by binding to β-tubulin, which affects essential processes like cell division, motility, and adhesion. mdpi.com

Studies have demonstrated high susceptibility of Trichomonas vaginalis and Giardia lamblia to derivatives like mebendazole (B1676124), flubendazole, and fenbendazole, with 50% inhibitory concentrations (IC₅₀) as low as 0.005 to 0.16 µg/ml. researchgate.net Organic salts of albendazole and mebendazole have also shown potent in vitro activity against Entamoeba histolytica, G. lamblia, and T. vaginalis. mdpi.compreprints.org However, little to no activity was observed for some derivatives against other protozoa, such as Leishmania major and Acanthamoeba polyphaga, suggesting a degree of selectivity. nih.gov This selectivity is thought to be correlated with specific amino acid residues in the β-tubulin sequence of the target parasite. nih.gov

Molecular Interactions with Biomolecules

DNA Binding Studies (e.g., Intercalation, Groove Binding)

No published studies were found that specifically investigate the binding of 4,7-dichloro-1H-benzo[d]imidazol-6-amine to DNA. Research on other benzimidazole-containing compounds has shown that they can interact with the minor groove of DNA, particularly at AT-rich sequences. However, without experimental data for 4,this compound, any discussion of its potential binding mode (intercalation vs. groove binding) or binding affinity would be speculative.

Protein Interaction Mechanisms (beyond enzyme inhibition)

There is no available research detailing the specific protein interaction mechanisms of 4,this compound, outside the context of enzyme inhibition. While various benzimidazole derivatives are known to interact with proteins like tubulin, specific studies identifying the protein targets and characterizing the non-covalent interactions for 4,this compound have not been reported.

Structure Activity Relationship Sar Analysis of 7 Dichloro 1h Benzo D Imidazol 6 Amine and Its Analogues

Impact of Halogen Substitution Patterns on Biological Activity

The presence and positioning of halogen atoms on the benzene (B151609) ring of the benzimidazole (B57391) core are critical determinants of biological activity. Halogens, being electron-withdrawing and lipophilic, can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties.

Research indicates that the introduction of lipophilic and electron-withdrawing groups, such as chlorine atoms, at positions 5 and/or 6 of the benzimidazole ring can stabilize the inhibitor at a protein's surface, leading to more potent compounds. mdpi.com For the 4,7-dichloro-1H-benzo[d]imidazol-6-amine scaffold, the two chlorine atoms at positions 4 and 7 are expected to significantly enhance lipophilicity and introduce strong electronic effects.

Studies on related structures have shown that dichlorinated benzimidazoles, for instance at the 2,6-positions of a phenyl moiety attached to the benzimidazole core, can enhance the inhibition of enzymes like TNF-α and p38α MAP kinase. nih.gov While direct data for the 4,7-dichloro pattern is limited, it is plausible that this substitution pattern creates a unique electronic and steric environment that dictates its interaction with biological targets. The specific pattern of halogenation can fine-tune activity; for example, in some series, moving from fluorine to iodine has been shown to increase inhibitory properties, suggesting that atomic size and polarizability can be more influential than simple electronegativity.

In one study, while many halogen-substituted benzothiazoles (a related benzazole) showed only marginal antiproliferative activity, specific substitutions led to potent compounds, highlighting the nuanced role of halogen placement. mdpi.comnih.gov

Table 1: Illustrative SAR of Halogen Substitutions on a Benzimidazole Core
CompoundSubstitution PatternRelative Potency (Hypothetical)Key Observation
Analogue 1Unsubstituted+Baseline activity.
Analogue 25-Chloro++Increased potency due to enhanced lipophilicity and electron-withdrawing nature. mdpi.com
Analogue 35,6-Dichloro+++Further enhancement of activity. mdpi.com
Analogue 4 (Core Scaffold)4,7-DichloroPotentially highUnique steric and electronic profile affecting target binding.

Role of Amine Moiety Modifications on Potency and Selectivity

The amine group at the 6-position of the benzimidazole ring is a key site for modification to modulate potency and selectivity. This functional group can act as a hydrogen bond donor and a site for further chemical derivatization.

SAR studies on various benzimidazoles have demonstrated that substitutions at the 5 and 6 positions significantly influence biological activity. researchgate.netnih.gov For instance, the introduction of a nitrile group at the 6-position of a benzimidazole derivative resulted in excellent inhibition of Janus kinase 3 (JAK3). nih.gov This suggests that replacing the amine with other small, electronically distinct groups could be a viable strategy to alter target specificity.

Modification of the amine itself, such as through acylation, sulfonylation, or alkylation, can have profound effects. Converting the primary amine to an amide or a sulfonamide can change its hydrogen bonding capacity, steric bulk, and electronic properties, which can in turn fine-tune the compound's binding affinity and selectivity for its target. For example, studies on other heterocyclic scaffolds have shown that functionalization of an amino group with different sulfonamides can significantly improve receptor affinity.

Furthermore, the amine group can serve as a handle to attach larger moieties, potentially to access additional binding pockets in a target protein. The nature of these appended groups—whether they are aliphatic, aromatic, rigid, or flexible—will be critical in determining the resulting biological activity.

Influence of Substituents on the Benzimidazole Nitrogen Atom

The N-1 position of the benzimidazole ring is a crucial site for substitution, and modifications here are known to have a significant impact on the compound's biological profile. nih.govacs.org SAR studies have consistently shown that the N-1 position can be modified to enhance chemotherapeutic activity. nih.gov

A wide variety of substituents at the N-1 position have been explored, ranging from simple alkyl chains to complex aromatic and heterocyclic systems. mdpi.com The choice of substituent can influence several properties:

Potency: Attaching groups like benzyl (B1604629) or substituted phenyl rings can lead to a pronounced increase in activity. mdpi.com

Lipophilicity and Solubility: The addition of aliphatic chains of varying lengths can modulate the compound's lipophilicity, affecting its ability to cross cell membranes. acs.org

Target Interaction: The N-1 substituent can orient itself to interact with specific residues in a target's active site, thereby improving binding affinity and selectivity.

For example, in one study, an N-hexyl-substituted derivative showed broad but modest activity against several cancer cell lines, while a derivative bearing a phenyl ring at the N-1 position displayed strong and selective antiproliferative activity. mdpi.com This highlights that both the size and nature (aliphatic vs. aromatic) of the N-1 substituent are critical for optimizing biological activity.

Table 2: Influence of N-1 Substitution on Benzimidazole Activity
N-1 SubstituentPotential Impact on ActivityRationale
-H (unsubstituted)BaselineServes as a reference point.
Small alkyl (e.g., -Methyl, -Propyl)Moderate increaseIncreases lipophilicity, may improve cell penetration. acs.org
BenzylSignificant increaseIntroduces aromatic interactions (π-π stacking) with the target. nih.govmdpi.com
Substituted PhenylVariable; can be highAllows for fine-tuning of electronic and steric properties to optimize target binding. mdpi.com

Correlation between Physicochemical Parameters and Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the physicochemical properties of a molecule correlate with its biological activity. For benzimidazole analogues, key parameters include lipophilicity, electronic effects, and steric factors.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents, often quantified by the Hammett constant (σ), influences the electronic distribution within the benzimidazole ring system. This can affect the pKa of the imidazole (B134444) nitrogens and the strength of interactions with the biological target, such as hydrogen bonds or π-π stacking. researchgate.net

Steric Parameters: The size and shape of substituents, described by parameters like molar refractivity (MR) or Taft steric parameters (Es), are critical for ensuring a proper fit within the target's binding site. Bulky groups can cause steric hindrance, preventing optimal binding, while in other cases, they may be necessary to occupy a specific hydrophobic pocket.

QSAR models for benzazoles have shown that biological activity can depend on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes, confirming the complex interplay of these factors. mdpi.comnih.gov

Design Principles for Lead Optimization

Based on the SAR analysis of the 4,this compound scaffold and its analogues, several key principles for lead optimization can be formulated. Lead optimization is an iterative process of designing, synthesizing, and testing new analogues to improve potency, selectivity, and pharmacokinetic properties. nih.govdanaher.com

Systematic Exploration of Halogen Substitution: While the 4,7-dichloro pattern provides a starting point, exploring other halogen substitutions (e.g., F, Br) or different dichlorination patterns (e.g., 5,6-dichloro) could yield compounds with improved activity or selectivity profiles. This allows for the fine-tuning of both steric and electronic properties.

Derivatization of the 6-Amine Group: The 6-amino moiety is a prime handle for modification. Converting it to various amides, sulfonamides, or ureas can modulate hydrogen bonding capabilities and introduce new vectors for interacting with the target. This can be a powerful strategy for enhancing both potency and selectivity.

Optimization of the N-1 Substituent: The N-1 position is critical for modulating activity. A library of analogues with diverse substituents—including small and large alkyl groups, cycloalkyls, and various substituted aryl and heteroaryl rings—should be synthesized. This exploration can identify substituents that provide optimal interactions within the target binding site, potentially through π-stacking or by accessing new hydrophobic pockets. nih.gov

Balancing Physicochemical Properties: A key aspect of optimization is achieving a balance between potency and drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). danaher.com QSAR models can guide the design process by predicting how modifications will affect properties like lipophilicity (logP) and solubility. The goal is to enhance target activity while maintaining a favorable pharmacokinetic profile.

By systematically applying these principles, medicinal chemists can rationally design and synthesize new analogues of 4,this compound with enhanced therapeutic potential. nih.govresearchgate.netrsc.org

Research Findings on 4,this compound in Non-Medicinal Chemistry

Following a comprehensive review of available scientific literature and research data, no specific information was found regarding the potential applications of the chemical compound 4,this compound in the fields of catalysis and material science. Extensive searches did not yield any studies detailing its use as a catalyst or in the development of functional or optical materials.

The focus of research on benzimidazole derivatives, as indicated by the available literature, is predominantly centered on their medicinal and biological activities. While the benzimidazole scaffold is a subject of broad scientific interest, the specific applications of the 4,this compound variant in non-medicinal chemistry contexts are not documented in the accessible resources.

Therefore, this article cannot provide information on the following requested topics for the specified compound:

Potential Applications Beyond Medicinal Chemistry

Material Science Applications (e.g., Functional Materials, Optical Applications)

Further research and investigation would be necessary to determine if 4,7-dichloro-1H-benzo[d]imidazol-6-amine possesses any properties that would make it suitable for these applications.

Future Directions and Research Gaps

Development of Advanced Synthetic Strategies

Current synthetic methods for benzimidazoles often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. nih.govacs.org Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 4,7-dichloro-1H-benzo[d]imidazol-6-amine and its derivatives.

Key areas for development include:

Green Chemistry Approaches: The use of nano-catalysts, such as zinc oxide nanoparticles (ZnO-NPs), has shown promise in yielding benzimidazole (B57391) derivatives with high efficiency and recyclability of the catalyst. mdpi.comnih.gov Exploring similar eco-friendly methods for the synthesis of 4,this compound could significantly reduce the environmental impact. mdpi.comnih.gov

Novel Methodologies: Investigation into microwave-assisted synthesis and flow chemistry could offer advantages in terms of reaction times, yields, and scalability.

Diversity-Oriented Synthesis: Developing synthetic pathways that allow for the easy introduction of a wide range of substituents on the benzimidazole core will be crucial for creating libraries of analogs for structure-activity relationship (SAR) studies.

Synthetic ApproachPotential Advantages for 4,this compound Synthesis
Nano-catalyzed ReactionsHigher yields, shorter reaction times, catalyst recyclability. mdpi.com
Microwave-Assisted SynthesisRapid heating, reduced side reactions, improved yields.
Flow ChemistryPrecise control over reaction parameters, enhanced safety, ease of scalability.

Comprehensive Mechanistic Elucidation at the Molecular Level

A significant research gap exists in the detailed understanding of the molecular mechanisms of action for many benzimidazole derivatives. For 4,this compound, future studies should aim to elucidate its interactions with biological targets at a molecular level.

This can be achieved through:

Structural Biology: X-ray crystallography and NMR spectroscopy studies of the compound in complex with its biological targets can provide atomic-level insights into its binding mode.

Biophysical Techniques: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantify the binding affinity and thermodynamics of the interaction.

Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical)

The benzimidazole scaffold has been associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov A key future direction is the systematic screening of 4,this compound and its analogs against a diverse range of biological targets to uncover novel therapeutic applications.

Potential pre-clinical research areas include:

Oncology: Given that many benzimidazole derivatives are investigated as anticancer agents, exploring the efficacy of this compound against various cancer cell lines is a logical step. nih.govacs.org Some benzimidazoles have been found to target enzymes like human topoisomerase I. nih.govacs.org

Infectious Diseases: The structural similarity of benzimidazoles to purine (B94841) nucleosides makes them interesting candidates for antiviral and antifungal drug development. nih.govmdpi.com

Inflammatory Diseases: The anti-inflammatory potential of benzimidazole derivatives warrants investigation for conditions like rheumatoid arthritis and inflammatory bowel disease.

Therapeutic AreaPotential Molecular Targets for Benzimidazole Derivatives
OncologyTopoisomerase I, BRAF kinases, Microtubules. acs.orgnih.gov
Infectious DiseasesViral polymerases, Fungal cell wall synthesis enzymes. nih.gov
Inflammatory DiseasesCyclooxygenase (COX) enzymes, Pro-inflammatory cytokines. researchgate.net

Advanced Computational Design and Predictive Modeling

In silico methods are powerful tools for accelerating drug discovery. Future research on 4,this compound should leverage computational chemistry to design novel analogs with improved potency and selectivity.

Key computational approaches include:

Molecular Docking: This technique can be used to predict the binding modes of 4,this compound derivatives with various protein targets, helping to prioritize compounds for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of benzimidazole analogs with their biological activity, guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the key interactions involved.

Investigation of Non-Pharmacological Applications

Beyond its potential therapeutic uses, the unique chemical properties of 4,this compound could be exploited in other scientific and industrial fields.

Potential non-pharmacological applications to be explored:

Materials Science: The rigid, planar structure of the benzimidazole core makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), polymers with specific thermal or conductive properties, and as a component in metal-organic frameworks (MOFs).

Corrosion Inhibition: Benzimidazole derivatives have been investigated as corrosion inhibitors for various metals and alloys. The specific electronic properties conferred by the dichloro and amine substituents of 4,this compound may offer enhanced performance in this area.

Analytical Chemistry: The fluorescent properties of some benzimidazole compounds could be harnessed to develop novel sensors for the detection of specific metal ions or biomolecules. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-dichloro-1H-benzo[d]imidazol-6-amine, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, such as cyclization of substituted anilines with chlorinating agents. Key factors include temperature control (to avoid over-chlorination) and solvent selection (e.g., dichloromethane for intermediate stability). Yield optimization requires factorial design experiments to test variables like reagent stoichiometry, reaction time, and catalyst loading. For example, a 2³ factorial design can isolate the impact of temperature, solvent polarity, and catalyst type on purity and yield . Advanced characterization tools (e.g., HPLC-MS) validate intermediate products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm aromatic proton environments and chlorine substitution patterns.
  • HRMS : Verify molecular ion peaks and isotopic clusters (Cl atoms contribute distinct patterns).
  • X-ray crystallography : Resolve ambiguities in imidazole ring conformation and substituent positioning. Cross-referencing with PubChem or DSSTox data ensures alignment with published spectral libraries .

Q. What preliminary biological screening models are appropriate for this compound?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition or antimicrobial activity). For antimicrobial studies, use standardized microdilution assays (CLSI guidelines) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values. Dose-response curves and toxicity assays (e.g., hemolysis tests) should accompany efficacy data to prioritize lead candidates .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. To address this:

  • Reproducibility checks : Replicate studies across independent labs using identical protocols.
  • Mechanistic deconvolution : Employ CRISPR-Cas9 gene-edited cell lines to isolate target pathways.
  • Meta-analysis : Systematically review published data (e.g., PRISMA guidelines) to identify confounding variables (e.g., solvent choice affecting bioavailability) .

Q. What advanced computational strategies predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations model electron distribution and reactive sites. Pair this with molecular dynamics (MD) to simulate solvent interactions. Tools like COMSOL Multiphysics integrate AI for predictive synthesis optimization, identifying optimal conditions (e.g., pH, catalysts) for regioselective functionalization . Validate predictions with small-scale exploratory reactions .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine in silico and experimental approaches:

  • Molecular docking : Screen against target protein libraries (e.g., PDB) to prioritize binding candidates.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for top hits.
  • Cryo-EM/X-ray crystallography : Resolve ligand-protein complexes to identify critical interactions (e.g., halogen bonds from Cl substituents). Cross-validate with mutagenesis studies .

Q. What statistical frameworks address variability in pharmacological data across studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-study variability. Bayesian meta-analysis incorporates prior distributions (e.g., toxicity thresholds) to refine effect estimates. For high-dimensional data (e.g., omics), use principal component analysis (PCA) to reduce noise and highlight biomarkers linked to activity .

Methodological and Theoretical Considerations

Q. How should a theoretical framework guide research on this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Ground SAR studies in quantum mechanical principles (e.g., Hammett substituent constants) to rationalize electronic effects. Use conceptual frameworks like "molecular similarity" to compare analogs. For example, chlorine’s electronegativity may enhance binding affinity via σ-hole interactions, which can be tested by synthesizing dechlorinated analogs .

Q. What ethical and methodological standards apply to studies involving this compound?

  • Methodological Answer : Adhere to OECD guidelines for in vivo studies (e.g., humane endpoints in animal models). For in vitro work, ensure compliance with biosafety levels (BSL-2+ for antimicrobial assays). Data transparency mandates full disclosure of synthetic protocols and raw spectral files in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.